molecular formula C23H22N4O4 B2635281 3,4,5-trimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 862811-69-6

3,4,5-trimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

Cat. No. B2635281
CAS RN: 862811-69-6
M. Wt: 418.453
InChI Key: YPYHVJNLXUSPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a chemical compound with the molecular formula C23H22N4O4 . It has a molecular weight of 418.453 . This compound is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group, three methoxy groups attached to the benzene ring, and an imidazo[1,2-a]pyrimidin-2-yl group attached to the benzamide nitrogen .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 418.453 . It should be stored sealed in dry conditions at 2-8°C . Unfortunately, no data is available for its boiling point .

Scientific Research Applications

Safety And Hazards

The compound is labeled with a warning signal word . Precautionary statements include P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 . Hazard statements include H302-H315-H319 .

Future Directions

Imidazo[1,2-a]pyridine derivatives, which are part of this compound’s structure, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This points to the possibilities for further antibacterial activity studies with similar compounds .

properties

IUPAC Name

3,4,5-trimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-14-20(26-23-24-9-6-10-27(14)23)15-7-5-8-17(11-15)25-22(28)16-12-18(29-2)21(31-4)19(13-16)30-3/h5-13H,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYHVJNLXUSPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

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